molecular formula C12H15ClO2 B8312037 Methyl 5-chloro-2-phenylpentanoate

Methyl 5-chloro-2-phenylpentanoate

Cat. No.: B8312037
M. Wt: 226.70 g/mol
InChI Key: VLYUCFSIRDACMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-phenylpentanoate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel pharmacologically active compounds. Recent research has utilized this ester as a key precursor in the synthesis of N-normetazocine derivatives designed as potent sigma-1 receptor (σ1R) antagonists . The sigma-1 receptor is a promising therapeutic target for managing inflammatory pain, and selective σ1R antagonists have demonstrated significant analgesic efficacy in preclinical models of acute and chronic inflammatory pain without the side effects associated with conventional therapies . In this context, this compound serves as a critical building block for introducing specific N-substituents onto bioactive scaffolds. The resulting ligands are evaluated for their affinity and selectivity versus sigma and opioid receptors, providing valuable insights for the development of new non-opioid analgesics . This product is intended for use in laboratory research as a synthetic intermediate. It is strictly for research purposes and is not labeled for any other use. APPLICATIONS: • Intermediate in the synthesis of novel sigma-1 receptor (σ1R) ligands . • Building block for N-normetazocine derivatives with potential antinociceptive properties . • Precursor in medicinal chemistry research for inflammatory pain and neurological disorders. HANDLING & STORAGE: Store in a cool, dry place. Keep container tightly closed in a well-ventilated place. DISCLAIMER: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

methyl 5-chloro-2-phenylpentanoate

InChI

InChI=1S/C12H15ClO2/c1-15-12(14)11(8-5-9-13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

VLYUCFSIRDACMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCl)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 5-chloro-2-phenylpentanoate has been investigated for its biological activity, particularly in the development of pharmaceuticals targeting various diseases. Its structural analogs have shown promise in antimicrobial and anticancer activities. For instance, compounds with similar structures have been tested for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines, demonstrating significant biological activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains .

Case Studies
A study evaluated a series of derivatives based on this compound for their antiproliferative effects on cancer cells. The results indicated that certain modifications led to enhanced potency, with GI50 values as low as 38 nM, suggesting that structural variations can significantly impact biological efficacy .

Organic Synthesis

Synthetic Intermediate
this compound serves as an important intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions such as esterification and nucleophilic substitutions. This compound's chlorinated structure allows for unique reactivity patterns that are advantageous in synthetic pathways.

Table of Synthetic Applications

Reaction TypeExample ReactionOutcome
EsterificationThis compound + alcoholFormation of esters
Nucleophilic SubstitutionReaction with amines or thiolsSynthesis of biologically active derivatives

Agrochemical Applications

Pesticide Development
Research indicates that this compound may have potential applications in agrochemicals, particularly as a precursor for developing pesticides. Its chlorinated structure is often associated with increased biological activity against pests and pathogens, making it a candidate for further investigation in agricultural settings.

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers and copolymers. Its reactivity can be harnessed to create materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Applications/Properties
Methyl 5-chloro-2-phenylpentanoate* Not provided C₁₂H₁₃ClO₂ ~224.68 Ester, phenyl, chloro Agrochemical intermediates
Methyl 5-chloro-2-oxopentanoate 1803596-87-3 C₆H₉ClO₃ 164.59 Ester, oxo, chloro Synthetic intermediate
5-Chloro-2-pentanone ethylene ketal 5978-08-5 C₇H₁₃ClO₂ 164.62 Ketal, chloro Stabilized ketone for reactions
Methyl butanoate 623-42-7 C₅H₁₀O₂ 102.13 Simple ester Solvent, flavoring agent

Key Observations :

  • Molecular Weight: The phenyl group in this compound increases its molecular weight (~224.68) compared to non-aromatic analogs (e.g., 164.59 for methyl 5-chloro-2-oxopentanoate).
  • Functional Groups: The oxo group in methyl 5-chloro-2-oxopentanoate enhances polarity, while the ketal in 5-chloro-2-pentanone ethylene ketal improves stability against hydrolysis.
  • Lipophilicity : The phenyl group in the target compound likely increases hydrophobicity, influencing its utility in pesticidal formulations.

Physicochemical and Hazard Profiles

  • This compound: While specific data are unavailable, analogs like 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid () suggest that incomplete toxicological data may necessitate precautions (e.g., avoiding inhalation or skin contact).
  • Methyl 5-Chloro-2-Oxopentanoate: Similar to methyl butanoate (), it may require disposal per international regulations (P501).
  • 5-Chloro-1-Pentyne (CAS 14267-92-6): As an alkyne, it is highly reactive, posing risks in handling compared to the more stable ester derivatives.

Preparation Methods

Esterification of 5-Chloro-2-Phenylpentanoic Acid

The direct esterification of 5-chloro-2-phenylpentanoic acid with methanol represents a straightforward route to the target compound. This method parallels the synthesis of methyl 5-chloro-2-methylpentanoate, where the carboxylic acid is treated with methanol under acidic conditions . For the phenyl-substituted analog, the acid precursor can be synthesized via hydrocarboxylation of 4-phenyl-1-pentene followed by chlorination at the terminal position.

Reaction Conditions :

  • Catalyst : Sulfuric acid (5 mol%)

  • Solvent : Excess methanol

  • Temperature : Reflux (65–70°C)

  • Duration : 12–24 hours

The esterification proceeds via Fischer–Speier equilibrium, with water removal enhancing yield. Typical yields for analogous esters range from 85–92% . Challenges include the instability of the phenyl-substituted acid under prolonged heating, necessitating careful pH control.

C-Acylation of Silyl Enol Ethers

C-acylation of silyl enol ethers with acid chlorides offers a regioselective pathway to β-ketoesters, which can be reduced and functionalized. For methyl 5-chloro-2-phenylpentanoate, the silyl enol ether of methyl 3-phenylpropanoate reacts with 3-chloropropanoyl chloride in the presence of pentafluorophenylammonium triflate (PFPAT) .

Procedure :

  • Generate the silyl enol ether by treating methyl 3-phenylpropanoate with trimethylsilyl chloride (TMSCl) and a base (e.g., LiHMDS).

  • Add 3-chloropropanoyl chloride and PFPAT (5 mol%) in dichloromethane at 60°C.

  • Quench with water, extract, and purify via column chromatography.

This method achieves 82–92% yield for structurally similar β-ketoesters . Subsequent reduction of the ketone with NaBH4 and HCl-mediated chlorination yields the final product.

Alkylation of Malonic Ester

The malonic ester synthesis enables sequential alkylation to introduce both phenyl and chloro groups. Diethyl malonate serves as the starting material, undergoing alkylation with benzyl bromide and 1-bromo-3-chloropropane.

Steps :

  • First Alkylation : Diethyl malonate + benzyl bromide → diethyl benzylmalonate.

  • Second Alkylation : Diethyl benzylmalonate + 1-bromo-3-chloropropane → diethyl 2-benzyl-5-chloropentanedioate.

  • Hydrolysis and Decarboxylation : Treat with NaOH, then HCl to yield 5-chloro-2-phenylpentanoic acid.

  • Esterification : React with methanol/H2SO4.

This method provides a modular approach, with yields at each stage ranging from 70–85% .

Nucleophilic Substitution of Hydroxy Intermediates

A hydroxy precursor, methyl 5-hydroxy-2-phenylpentanoate, can undergo chlorination via thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The hydroxyl group is first converted to a tosylate using p-toluenesulfonyl chloride, enhancing leaving-group ability.

Optimized Conditions :

  • Reagent : SOCl2 (2 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature

  • Yield : 78–88%

Grignard Reaction-Based Synthesis

Phenylmagnesium bromide adds to δ-chloro-γ-keto esters, followed by reduction and esterification. For example, ethyl 4-chloro-3-oxopentanoate reacts with PhMgBr to form a tertiary alcohol, which is reduced to the chloride and esterified.

Key Steps :

  • Grignard Addition : Ethyl 4-chloro-3-oxopentanoate + PhMgBr → ethyl 4-chloro-3-hydroxy-2-phenylpentanoate.

  • Reduction : Pd/C-catalyzed hydrogenation removes the hydroxyl group.

  • Esterification : Methanol/H2SO4.

Yields for Grignard-based routes are moderate (65–75%) due to competing elimination .

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Esterification85–92SimplicityRequires pre-synthesized acid
C-Acylation82–92RegioselectivityMulti-step reduction/chlorination
Malonic Ester Alkylation70–85ModularityLengthy synthesis
Nucleophilic Substitution78–88Direct functionalizationTosylation step required
Grignard Reaction65–75VersatilityLow yield due to side reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-chloro-2-phenylpentanoate, and how can by-product formation be minimized?

  • Methodological Answer : Synthesis typically involves esterification of 5-chloro-2-phenylpentanoic acid with methanol under acid catalysis (e.g., H₂SO₄). To minimize by-products (e.g., diesters or hydrolysis products), controlled reaction temperatures (60–80°C) and anhydrous conditions are critical. Purification via silica gel chromatography (hexane/ethyl acetate gradient) can isolate the target ester. Monitoring by TLC and GC-MS ensures reaction progress .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the methyl ester (δ ~3.6 ppm, singlet), aromatic protons (δ ~7.2–7.5 ppm, multiplet), and the chloro-substituted aliphatic chain (δ ~4.1–4.3 ppm for CH₂Cl).
  • ¹³C NMR : Key peaks include the ester carbonyl (δ ~170 ppm) and the quaternary carbon adjacent to chlorine (δ ~45–50 ppm).
  • IR : Strong ester C=O stretch (~1740 cm⁻¹) and C-Cl stretch (~650 cm⁻¹). Compare with spectral libraries of analogous esters (e.g., methyl 2-hydroxy-4-methylpentanoate) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Fractional distillation (if volatile) or column chromatography with silica gel (hexane/ethyl acetate) are standard. For polar impurities, aqueous washes (NaHCO₃ to remove acidic by-products) followed by drying over MgSO₄ are recommended. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom’s electronegativity increases electrophilicity at the adjacent carbon, favoring SN2 mechanisms. Steric hindrance from the phenyl group may slow kinetics. Computational studies (DFT, using Gaussian or ORCA) can model transition states and predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is advised .

Q. What are the thermal and photolytic degradation pathways of this compound, and how can stability be assessed?

  • Methodological Answer : Accelerated stability testing under heat (40–80°C) and UV light identifies degradation products (e.g., dechlorination or ester hydrolysis). LC-MS/MS detects traces of 5-chloro-2-phenylpentanoic acid or phenylpentenoate derivatives. Arrhenius modeling predicts shelf-life, while quantum yield calculations assess photodegradation rates .

Q. How can chiral chromatography resolve enantiomers of this compound, and what stationary phases are most effective?

  • Methodological Answer : Use chiral columns like Chiralpak IA or IB (amylose/ cellulose derivatives). Mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid enhance resolution. Compare retention times with racemic standards. Circular dichroism (CD) or polarimetry validates enantiomeric excess (>99% ee) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through reaction optimization?

  • Methodological Answer : Discrepancies in yields (e.g., 40% vs. 70%) may arise from varying catalyst loadings or solvent choices (polar aprotic vs. protic). Design a Design of Experiments (DoE) approach to test variables (temperature, catalyst concentration). Response surface methodology (RSM) identifies optimal conditions .

Key Considerations

  • Safety : Handle chlorinated compounds in fume hoods with nitrile gloves. Waste must comply with EPA guidelines for halogenated organics .
  • Data Validation : Cross-reference spectral data with PubChem or NIST databases to confirm assignments .

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